4-bromo-N-butylpyrimidin-5-amine: A Technical Guide for Advanced Research
4-bromo-N-butylpyrimidin-5-amine: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a proposed synthetic route, and potential applications of the novel compound 4-bromo-N-butylpyrimidin-5-amine. As a functionalized pyrimidine, this molecule holds significant potential as a versatile building block in medicinal chemistry and drug discovery. This document aims to equip researchers with the foundational knowledge and predictive insights necessary to explore the utility of this compound in the synthesis of complex, biologically active molecules. The content herein is a synthesis of established chemical principles and data from analogous structures, designed to guide further empirical investigation.
Introduction: The Potential of a Novel Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including a variety of anticancer and antimicrobial agents.[1][2] Its unique chemical properties, particularly the ability of its nitrogen atoms to participate in hydrogen bonding and dipole-dipole interactions, make it a versatile building block for designing molecules that can effectively interact with a wide range of biological targets.[2][3] The introduction of a bromine atom and an N-butylamine group at the 4 and 5-positions, respectively, of the pyrimidine ring in 4-bromo-N-butylpyrimidin-5-amine creates a molecule with multiple reactive sites, offering a rich platform for chemical diversification and the development of novel therapeutics.
This guide will delve into the projected characteristics of this largely unexplored compound, providing a theoretical framework for its synthesis, characterization, and application.
Predicted Physicochemical Properties
The physical and chemical properties of 4-bromo-N-butylpyrimidin-5-amine have been estimated based on the analysis of its constituent functional groups and comparison with structurally related compounds.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₈H₁₁BrN₄ | Based on the constituent atoms: 8 carbons, 11 hydrogens, 1 bromine, and 4 nitrogens. |
| Molecular Weight | ~243.11 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | Off-white to pale yellow solid | Aminopyrimidines and brominated aromatic compounds are typically crystalline solids at room temperature.[4] |
| Melting Point | 130-150 °C | The presence of the N-butyl group may lower the melting point compared to unsubstituted aminopyrimidines due to disruption of crystal packing. For comparison, 2-amino-4-bromopyrimidine has a melting point of 142-146 °C.[4] |
| Boiling Point | > 300 °C (with decomposition) | Heterocyclic compounds with multiple polar functional groups tend to have high boiling points and may decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in nonpolar solvents; slightly soluble in water. | The pyrimidine and amino groups contribute to polarity, while the butyl chain and bromo group add lipophilicity. The overall solubility will be a balance of these factors. Similar aminopyrimidine derivatives show solubility in polar organic solvents.[5] |
| pKa | Basic (estimated pKa of conjugate acid ~4-6) | The pyrimidine ring nitrogens and the exocyclic amino group are basic. The exact pKa will be influenced by the electronic effects of the bromo and N-butyl substituents. |
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to 4-bromo-N-butylpyrimidin-5-amine can be envisioned starting from a commercially available or readily synthesized dichloropyrimidine derivative. The following multi-step synthesis is proposed based on established methodologies for the functionalization of pyrimidine rings.
Figure 1: Proposed synthetic workflow for 4-bromo-N-butylpyrimidin-5-amine.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 4-Chloro-N-butylpyrimidin-5-amine (Nucleophilic Aromatic Substitution)
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Reaction Setup: To a solution of 4,5-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add n-butylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The chlorine at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 5-position in such systems.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between water and an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 4-chloro-N-butylpyrimidin-5-amine.
Step 2: Synthesis of 4-bromo-N-butylpyrimidin-5-amine (Bromination)
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Reaction Setup: Dissolve the 4-chloro-N-butylpyrimidin-5-amine (1.0 eq) in a suitable solvent like dichloromethane or carbon tetrachloride.
-
Reagent Addition: Add a brominating agent such as N-bromosuccinimide (NBS) (1.05 eq) or elemental bromine (1.05 eq) portion-wise. The reaction may be initiated with a radical initiator like AIBN or by exposure to UV light if using NBS.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, wash the mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product, 4-bromo-N-butylpyrimidin-5-amine.
Predicted Chemical Reactivity and Stability
The reactivity of 4-bromo-N-butylpyrimidin-5-amine is dictated by its key functional groups: the pyrimidine ring, the bromo substituent, and the N-butylamino group.
Figure 2: Key reactivity sites of 4-bromo-N-butylpyrimidin-5-amine.
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Palladium-Catalyzed Cross-Coupling Reactions: The C4-Br bond is a prime site for introducing molecular diversity. It is expected to readily participate in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.[6][7] This makes the compound an excellent precursor for synthesizing a wide array of 4-substituted pyrimidine derivatives. The bromo-substituent is generally more reactive in these transformations than a chloro-substituent.[6]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring activates the C4-Br bond towards nucleophilic aromatic substitution. However, the bromo group is a less effective leaving group in SNAr compared to a chloro group.[6] Strong nucleophiles would likely be required to displace the bromide.
-
Reactivity of the N-butylamino Group: The secondary amine at the 5-position can undergo further reactions such as acylation, sulfonylation, and potentially further alkylation, although the latter may be sterically hindered.
-
Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.[4]
Spectroscopic Characterization: A Predictive Analysis
The structure of 4-bromo-N-butylpyrimidin-5-amine can be unequivocally confirmed using a combination of spectroscopic techniques. The following are the predicted key spectral features.
| Technique | Predicted Spectral Features |
| ¹H NMR | Pyrimidine Protons: Two singlets in the aromatic region (δ 8.0-9.0 ppm). N-H Proton: A broad singlet (δ 5.0-7.0 ppm), which is exchangeable with D₂O. Butyl Protons: A triplet for the terminal CH₃ (δ ~0.9 ppm), a sextet for the adjacent CH₂ (δ ~1.4 ppm), a quintet for the next CH₂ (δ ~1.6 ppm), and a triplet for the CH₂ attached to the nitrogen (δ ~3.3 ppm). |
| ¹³C NMR | Pyrimidine Carbons: Signals in the range of δ 100-160 ppm. The carbon bearing the bromine atom (C4) will be significantly downfield. Butyl Carbons: Four distinct signals in the aliphatic region (δ 10-50 ppm). |
| FT-IR (cm⁻¹) | N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹. C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹. C=N and C=C Stretches: Characteristic absorptions for the pyrimidine ring in the 1450-1620 cm⁻¹ region.[8] C-Br Stretch: A band in the fingerprint region, typically between 500-700 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern would likely involve the loss of the butyl group and other fragments from the pyrimidine ring. |
Potential Applications in Drug Discovery
The 2-aminopyrimidine scaffold is a well-established pharmacophore in a multitude of therapeutic areas.[1][3] Given its structural features, 4-bromo-N-butylpyrimidin-5-amine is a promising starting material for the development of:
-
Kinase Inhibitors: Many kinase inhibitors feature an aminopyrimidine core that interacts with the hinge region of the ATP-binding site of kinases.[1] The C4-bromo position allows for the introduction of various substituents to target the solvent-exposed region of the kinase, potentially leading to potent and selective inhibitors for oncology and inflammatory diseases.
-
Antimicrobial Agents: Pyrimidine derivatives have shown a broad spectrum of antimicrobial activities.[2][9] The lipophilic butyl group and the reactive bromo handle could be exploited to generate novel antibacterial and antifungal agents.
-
Central Nervous System (CNS) Active Agents: The pyrimidine scaffold is also present in compounds with activity in the CNS. Further modification of 4-bromo-N-butylpyrimidin-5-amine could lead to the discovery of novel agents for neurological disorders.
Safety and Handling
While specific toxicity data for 4-bromo-N-butylpyrimidin-5-amine is not available, it should be handled with the care appropriate for a novel chemical substance and based on the hazards of its constituent functional groups.
-
General Hazards: Brominated organic compounds can be toxic and irritants.[10][11] Aminopyrimidines can also cause skin and eye irritation.[4][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
4-bromo-N-butylpyrimidin-5-amine represents a promising, albeit currently under-explored, chemical entity with significant potential for applications in drug discovery and medicinal chemistry. Its versatile structure, featuring multiple points for chemical modification, makes it an attractive building block for the synthesis of diverse compound libraries. This technical guide provides a predictive framework for its synthesis, properties, and applications, intended to serve as a valuable resource for researchers embarking on the exploration of this and related novel chemical scaffolds.
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